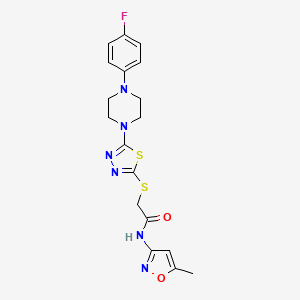

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H19FN6O2S2 and its molecular weight is 434.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex molecule that incorporates several bioactive motifs, including a thiadiazole ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Structure and Properties

The compound's structure features:

- A thiadiazole ring, known for its diverse biological activities.

- A piperazine ring, which is commonly found in many pharmacologically active compounds.

- A fluorophenyl substituent that may enhance lipophilicity and biological interaction.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities. These include:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains and fungi. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines. |

| Enzyme Inhibition | Potential inhibitors of key enzymes like dihydrofolate reductase (DHFR) and acetylcholinesterase. |

Antimicrobial Activity

Studies have demonstrated that derivatives of the thiadiazole scaffold possess significant antimicrobial properties. For instance, compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1 to 5 µg/ml .

Anticancer Activity

The anticancer potential of this compound is supported by its structural similarity to other thiadiazole derivatives that have shown promising results in inhibiting cancer cell proliferation. For example, certain thiadiazole compounds have been reported to exhibit IC50 values comparable to established chemotherapeutics like Cisplatin .

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibition capabilities of thiadiazole-containing compounds. The compound under study has been evaluated for its ability to inhibit DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells. The presence of the thiadiazole moiety significantly enhances inhibitory activity, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of related thiadiazole compounds:

- Dihydrofolate Reductase Inhibition : A study demonstrated that modifications on the thiadiazole ring could enhance binding affinity to DHFR, leading to improved anticancer efficacy .

- Antimicrobial Screening : Another investigation found that derivatives with specific substitutions exhibited enhanced activity against Gram-positive bacteria, indicating the importance of structural modifications for optimizing biological effects .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets. Such studies have revealed critical interactions at the active sites of enzymes like DHFR and acetylcholinesterase .

Aplicaciones Científicas De Investigación

Structural Characteristics

This compound belongs to the class of thiadiazole derivatives and features a piperazine moiety along with a methylisoxazole substituent. The presence of fluorine and sulfur atoms in its structure enhances its potential for biological activity. The molecular formula is C17H19FN4OS, with a molecular weight of approximately 354.4 g/mol.

Antidepressant Activity

The piperazine moiety is known to influence neurotransmitter systems, making compounds containing this structure potential candidates for antidepressant therapies. Studies have indicated that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly prescribed for depression and anxiety disorders.

Antimicrobial Properties

Compounds with thiadiazole rings have demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown that similar thiadiazole derivatives exhibit efficacy against both Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics.

Anticancer Potential

The structural arrangement of this compound may also confer anticancer properties. Thiadiazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that the compound could interact with specific cellular pathways involved in cancer progression.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. The general synthetic pathway includes:

- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Piperazine Substitution : The introduction of the piperazine moiety is performed via nucleophilic substitution reactions.

- Final Acetamide Formation : The last step involves acylation to form the final acetamide structure.

Optimizing these steps can enhance yield and purity, which are critical for subsequent biological evaluations.

Case Studies

Several case studies have explored the pharmacological effects of compounds related to 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide :

- Inhibition of Tyrosinase : A study focused on piperazine derivatives indicated their potential as tyrosinase inhibitors, which could be beneficial in treating hyperpigmentation disorders .

- Urease Inhibition : Related compounds have shown promising urease inhibition activity, suggesting applications in treating conditions like peptic ulcers .

- Cytotoxicity Profiles : Evaluations using cell lines have demonstrated varying degrees of cytotoxicity among structurally similar compounds, emphasizing the need for thorough biological assessments before clinical application .

Análisis De Reacciones Químicas

Key Reaction Pathways

The compound’s reactivity is dominated by its functional groups:

-

1,3,4-Thiadiazole Ring : Susceptible to nucleophilic substitution at the 2-position due to electron-withdrawing effects of sulfur and nitrogen atoms.

-

Piperazine Nitrogen : Acts as a nucleophile in alkylation or acylation reactions.

-

Acetamide Linker : Hydrolyzable under acidic or basic conditions.

-

Isoxazole Ring : Stable under most conditions but may participate in electrophilic substitutions.

Nucleophilic Substitution Reactions

The thiadiazole’s sulfur atom and acetamide’s α-carbon are reactive sites:

-

Thioether Linkage : Reacts with alkyl halides (e.g., benzyl bromide) to form sulfonium salts .

-

Acetamide α-Carbon : Undergoes nucleophilic substitution with cyanide (TMSCN) or thiols (PhSH) in the presence of Cs₂CO₃ .

Mechanistic Insight :

The reaction of 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide with TMSCN in ethanol under basic conditions proceeds via an SN2 mechanism. The cyanide ion attacks the α-carbon of the acetamide, displacing the thiolate group.

Cyclocondensation Reactions

The thiadiazole-acetamide scaffold participates in cyclization to form fused heterocycles:

-

Thiazole Formation : Reaction with thiourea derivatives under basic conditions yields thiazolo[5,4-d]thiadiazoles .

-

Benzimidazole Derivatives : Condensation with 2-mercaptobenzimidazole forms tricyclic structures with enhanced lipophilicity .

Key Reaction :

Thiadiazole-acetamide+ThioureaKOH, EtOHThiazolo[5,4-d]thiadiazole(55–68%)

Hydrolytic Stability

The acetamide bond is labile under extreme pH:

-

Acidic Hydrolysis : Cleaves the acetamide to yield 5-methylisoxazole-3-amine and a thiadiazole-thiol carboxylic acid.

-

Basic Hydrolysis : Forms a sodium salt of the carboxylic acid, which can be re-esterified.

Biological Derivatization Strategies

Structural modifications enhance pharmacological properties:

-

Piperazine Acylation : Introducing cyclopentylacetyl groups improves binding to serotonin receptors.

-

Thiadiazole Halogenation : Adding chlorine or fluorine at the 5-position increases anticancer activity .

Notable Derivative :

The compound 2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide showed 12-fold higher cytotoxicity against HepG2 cells compared to the parent molecule.

Propiedades

IUPAC Name |

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2S2/c1-12-10-15(23-27-12)20-16(26)11-28-18-22-21-17(29-18)25-8-6-24(7-9-25)14-4-2-13(19)3-5-14/h2-5,10H,6-9,11H2,1H3,(H,20,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSHRJZUOZRUFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.